molecular formula C26H50O6 B167887 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate CAS No. 10108-25-5

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate

Cat. No.: B167887
CAS No.: 10108-25-5
M. Wt: 458.7 g/mol
InChI Key: YFBRYDITTBYWAL-KTKRTIGZSA-N
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Description

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of multiple ethoxy groups and an oleate ester, making it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate typically involves the reaction of polyethylene glycol with oleic acid. The process can be summarized as follows:

    Esterification Reaction: Polyethylene glycol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems due to its PEG backbone.

    Medicine: Utilized in the formulation of pharmaceuticals and cosmetics for its solubilizing and stabilizing properties.

    Industry: Applied in the production of lubricants, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate is primarily based on its ability to interact with various molecular targets through its ethoxy and oleate groups. The PEG backbone provides hydrophilicity, while the oleate ester imparts hydrophobicity, allowing the compound to act as an effective surfactant and emulsifier. These properties enable it to stabilize emulsions, enhance solubility, and facilitate the delivery of active ingredients in pharmaceutical and cosmetic formulations.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate
  • 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl tosylate
  • 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethylamine

Uniqueness

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate is unique due to its combination of a PEG backbone and an oleate ester. This combination provides a balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring emulsification and solubilization. Compared to similar compounds, it offers enhanced stability and compatibility with a wide range of substances.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)32-25-24-31-23-22-30-21-20-29-19-18-27/h9-10,27H,2-8,11-25H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBRYDITTBYWAL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304350
Record name Tetraethylene glycol monooleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10108-25-5
Record name Tetraethylene glycol monooleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10108-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethylene glycol monooleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl oleate
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